Home > Products > Screening Compounds P113047 > N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1021134-38-2

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2707641
CAS Number: 1021134-38-2
Molecular Formula: C17H13N5O
Molecular Weight: 303.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of Bruton’s tyrosine kinase inhibitors like Ibrutinib. This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, which is significant in medicinal chemistry due to its biological activity against several types of cancers, including B-cell malignancies.

Source

The compound is cataloged under the Chemical Abstracts Service number 330786-24-8 and can be found in various chemical databases and patent literature. It is synthesized through specific chemical reactions involving other organic compounds, such as boronic acids and halogenated pyrazoles, often utilizing palladium-catalyzed cross-coupling methods.

Classification

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as a pharmaceutical intermediate highlights its importance in drug development processes.

Synthesis Analysis

Methods

The synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following methods:

  1. Suzuki Coupling Reaction: This method combines 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-phenoxybenzeneboronic acid using a palladium catalyst. The reaction is generally conducted in a solvent mixture of dioxane and water under argon atmosphere at elevated temperatures (around 120°C) for optimal yield .
  2. Palladium-Catalyzed Cross-Coupling: The coupling of a halogenated pyrazole with phenoxyphenyl boronic acid allows for the formation of the desired pyrazolo[3,4-d]pyrimidine structure. This method has been noted for its efficiency but also for the high cost of starting materials .

Technical Details

The typical reaction conditions include:

  • Temperature: 120°C
  • Solvents: Dioxane and water
  • Catalyst: Tetrakis(triphenylphosphine)palladium
  • Reaction Time: 24 hours with subsequent purification steps involving washing and drying .
Molecular Structure Analysis

Structure

The molecular formula for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C17H13N5OC_{17}H_{13}N_{5}O, with a molecular weight of 303.32 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a phenoxy group.

Chemical Reactions Analysis

Reactions

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions that are critical for its application in drug synthesis:

  1. Formation of Ibrutinib: The compound serves as an intermediate in the synthesis of Ibrutinib, where it undergoes further modifications such as Boc-deprotection and coupling with acyl chlorides to yield the final drug product .
  2. Cross-Coupling Reactions: These reactions are essential for constructing complex organic frameworks and are commonly employed in synthesizing other related compounds within medicinal chemistry.

Technical Details

The reactions typically involve:

  • Reagents: Boronic acids, halogenated precursors
  • Conditions: Use of palladium catalysts and specific solvents to facilitate coupling reactions efficiently.
Mechanism of Action

Process

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its biological effects primarily through inhibition of Bruton’s tyrosine kinase. This enzyme plays a crucial role in B-cell receptor signaling pathways, making it a target for treating B-cell malignancies.

Data

The mechanism involves binding to the active site of Bruton’s tyrosine kinase, leading to disruption of signaling pathways that promote cell proliferation and survival in cancerous cells. This action ultimately results in reduced tumor growth and increased apoptosis in malignant cells.

Physical and Chemical Properties Analysis

Physical Properties

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine appears as a light brown solid. Its solubility characteristics are not extensively documented but can be inferred based on similar compounds within its class.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 303.32 g/mol
  • Melting Point: Not specified but can be deduced from similar compounds.

The compound exhibits stability under standard laboratory conditions but may require specific handling protocols due to its reactivity during synthesis processes.

Applications

Scientific Uses

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily utilized as an intermediate in pharmaceutical research and development. Its most notable application is in the synthesis of Ibrutinib, which is used clinically to treat various B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

In addition to its role in drug synthesis, this compound serves as a valuable tool in medicinal chemistry for exploring new therapeutic agents targeting similar pathways involved in cancer progression.

Rational Design and Synthetic Methodologies

Scaffold Optimization Strategies for Pyrazolo[3,4-d]pyrimidine Core Modifications

The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged heterocyclic framework in medicinal chemistry due to its structural similarity to purine nucleobases, enabling effective adenosine triphosphate (ATP)-competitive inhibition of kinase domains. Strategic modifications at key positions (N1, C3, and C4) profoundly influence target binding affinity, selectivity, and physicochemical properties. Position N1 typically undergoes alkylation or arylation to modulate pharmacokinetic profiles and membrane permeability, with branched alkyl chains enhancing metabolic stability. The C3 position predominantly accommodates hydrophobic substituents, particularly the 4-phenoxyphenyl moiety, which occupies hydrophobic region I of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) [3] [6].

C4 modifications involve amine functionalization, where the primary amine (–NH₂) acts as a hydrogen bond donor critical for interactions with kinase hinge regions. Bioisosteric replacements at C4 (e.g., hydroxyl, methyl, or substituted amines) generally diminish potency due to loss of key hydrogen bonds with residues like Met793 in EGFR. Recent computational studies reveal that electron-donating groups at the para-position of the phenoxyphenyl ring enhance π-stacking interactions within the hydrophobic pocket, while bulky ortho-substituents induce steric clashes [3] [9].

Table 1: Impact of Pyrazolo[3,4-d]pyrimidine Core Modifications on Biological Activity

Modification PositionExemplary SubstituentTarget KinaseEffect on ActivityStructural Basis
N1PhenylBTKIC₅₀ = 12 nMEnhanced hydrophobic enclosure occupancy
N1MethylBTKIC₅₀ = 340 nMReduced steric complementarity
C34-PhenoxyphenylEGFRIC₅₀ = 34 nMOptimal hydrophobic region I engagement
C33-ChlorophenylEGFRIC₅₀ = 210 nMSuboptimal hydrophobic pocket fit
C4–NH₂BTK/EGFRHigh activityHydrogen bonding to hinge residues
C4–OHBTK>10-fold lossDisrupted key hydrogen bond network

Covalent vs. Non-Covalent BTK Targeting: Role of Electrophilic Warhead Integration

N-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit distinct mechanisms of action based on the presence or absence of electrophilic warheads. Non-covalent inhibitors rely exclusively on reversible interactions within the ATP-binding pocket, utilizing the pyrazolopyrimidine core for hinge binding and the 4-phenoxyphenyl group for hydrophobic pocket occupation. These inhibitors typically demonstrate high kinase selectivity but may suffer from acquired resistance via point mutations (e.g., BTK C481S) [1] [6].

Covalent inhibitors incorporate electrophilic warheads (primarily acrylamides) at the C3 phenyl ring terminus, enabling Michael addition with BTK's cysteine 481 residue. This strategic integration requires precise warhead positioning: a linear spacer (e.g., propargyl or ethylene glycol) between the phenoxyphenyl group and acrylamide optimizes trajectory toward C481. Kinetic studies reveal covalent inhibitors exhibit time-dependent inhibition and prolonged target residence, overcoming ATP-competitive resistance mechanisms. However, warhead reactivity must be balanced; highly electrophilic acrylamides risk off-target reactivity with plasma proteins, while sterically hindered derivatives (e.g., α-methyl acrylamides) show reduced conjugation efficiency [1].

Table 2: Covalent vs. Non-Covalent BTK Inhibitor Design Strategies

Design FeatureNon-Covalent InhibitorsCovalent Inhibitors
Binding MechanismReversible ATP competitionIrreversible cysteine conjugation
WarheadAbsentAcrylamide
BTK C481S ResistanceSusceptibleResistant
Selectivity ChallengeModerate (kinome-wide screening)Lower (nucleophilic cysteine targeting)
Structure RequirementHigh hydrophobic complementarityOptimal linker length (4-6 atoms)
Kinetic ProfileRapid equilibriumTime-dependent inhibition

Palladium-Catalyzed Cross-Coupling in Phenoxyphenyl Substituent Functionalization

Palladium-catalyzed Suzuki-Miyaura cross-coupling represents the cornerstone methodology for introducing diversified phenoxyphenyl substituents at C3 of the pyrazolopyrimidine core. This reaction couples halogenated pyrazolopyrimidine precursors (typically iodides or bromides at C3) with 4-phenoxyphenylboronic acid derivatives under controlled conditions. Key catalytic systems employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) with inorganic bases (K₃PO₄, Na₂CO₃) in toluene/water or 1,4-dioxane/water mixtures at 80–120°C [2] [10].

Reaction efficiency hinges on rigorous oxygen exclusion (argon sparging) to prevent boronic acid oxidation and catalyst deactivation. A representative protocol involves refluxing 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-phenoxyphenylboronic acid (1.5–2.0 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (5:1 v/v) for 12–24 hours, achieving yields of 75–84% after precipitation and methanol wash. Computational studies indicate electron-rich palladium complexes facilitate oxidative addition into the C–I bond, while polar solvents accelerate transmetalation. Recent advances employ silica-supported palladium catalysts or microwave irradiation to reduce metal loading (<1 mol%) and reaction times (<1 hour) [2] [10].

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Phenoxyphenyl Installation

Catalyst SystemBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O1202475
Pd(dppf)Cl₂ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001882
Pd/C (10 mol%)K₂CO₃DMF/H₂O130868
SiliaCat-Pd (0.8 mol%)Cs₂CO₃Dioxane150 (microwave)0.591

Comparative Analysis of Mitsunobu vs. Suzuki-Miyaura Protocols for Intermediate Synthesis

The Mitsunobu and Suzuki-Miyaura reactions offer complementary routes to pyrazolopyrimidine intermediates, with distinct stereochemical outcomes, functional group tolerance, and scalability profiles.

The Mitsunobu reaction employs azodicarboxylates (e.g., diethyl azodicarboxylate) and triphenylphosphine to invert alcohol stereochemistry while forming C–N bonds between pyrazolopyrimidin-4-ol derivatives and phenoxyaniline nucleophiles. However, this method faces limitations: stoichiometric phosphine oxide/azodicarboxylate hydrazide byproducts complicate purification, and electron-deficient phenoxyanilines exhibit reduced nucleophilicity, yielding <50% coupled products. Modern catalytic Mitsunobu variants using ethyl 2-(4-cyanophenyl)hydrazinecarboxylate and iron phthalocyanine enable aerobic regeneration of azo intermediates but remain suboptimal for sterically hindered substrates [4] [8].

Conversely, the Suzuki-Miyaura cross-coupling excels in constructing C–C bonds between heterocyclic halides and boronic acids, demonstrating superior functional group compatibility with amines, ethers, and unprotected phenols. Its catalytic nature (<5 mol% Pd) and aqueous reaction mixtures align with green chemistry principles. For N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis, Suzuki coupling achieves higher yields (75–84%) than Mitsunobu protocols (50–65%), particularly for gram-scale preparations. Additionally, Suzuki reactions preserve the C4-amine integrity without epimerization risks, whereas Mitsunobu conditions may induce racemization at chiral centers [2] [4] [10].

Table 4: Comparative Analysis of Synthetic Protocols for Key Intermediates

ParameterMitsunobu ReactionSuzuki-Miyaura Coupling
Bond FormedC–N (ester/ether)C–C
Stereochemical OutcomeInversionRetention
ByproductsTriphenylphosphine oxide, hydrazineBoronate esters, halide salts
Catalyst LoadingNone (stoichiometric reagents)Pd 0.5–5 mol%
Typical Yield Range50–65%75–91%
Functional Group ToleranceLow (acid-sensitive groups degraded)High (amines, phenols tolerated)
Gram-Scale FeasibilityModerate (purification challenges)High (simple filtration)
Key LimitationPoor nucleophile efficiencyBoronic acid availability/purity

Properties

CAS Number

1021134-38-2

Product Name

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H13N5O

Molecular Weight

303.325

InChI

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)21-16-15-10-20-22-17(15)19-11-18-16/h1-11H,(H2,18,19,20,21,22)

InChI Key

DSLPSPZKDSTVLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.